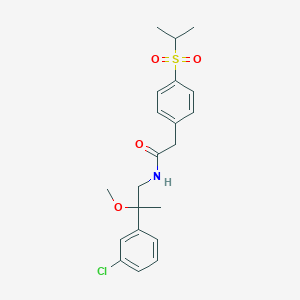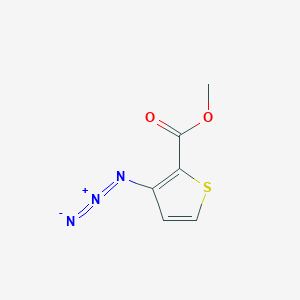![molecular formula C12H17NO3S B2734618 2-[(2,2-Dimethylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid CAS No. 312940-43-5](/img/structure/B2734618.png)
2-[(2,2-Dimethylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2,2-Dimethylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid” is a chemical compound with the empirical formula C12H17NO3S and a molecular weight of 255.33 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.33 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación
Direct Synthesis of Amides from Carboxylic Acids and Amines
Research demonstrates the effectiveness of direct amidation processes for a variety of carboxylic acids with a broad range of amines, offering a simple and efficient route for the synthesis of amides. This method, utilizing B(OCH2CF3)3, highlights the potential for synthesizing compounds structurally related to "2-[(2,2-Dimethylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid" in a manner that minimizes racemization and simplifies purification processes (Lanigan, Starkov, & Sheppard, 2013).
Photoreleasable Protecting Groups for Carboxylic Acids
The development of new photoremovable protecting groups, such as the 2,5-dimethylphenacyl chromophore, for carboxylic acids suggests a methodology for temporal control over the reactivity of carboxylic acid functional groups. This method allows for the efficient release of carboxylic acids from their ester-protected forms through direct photolysis, offering a tool for controlled synthesis and modification of complex organic molecules (Klan, Zabadal, & Heger, 2000).
Molecular Engineering for Solar Cell Applications
Molecular engineering of organic sensitizers, which include donor, electron-conducting, and anchoring groups, demonstrates the application of organic chemistry in the development of solar cell technologies. The synthesis of novel organic compounds with optimized structural features can lead to significant improvements in solar energy conversion efficiencies, showcasing the relevance of organic synthesis in renewable energy technologies (Kim et al., 2006).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Propiedades
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-6-7(2)17-9(8(6)10(14)15)13-11(16)12(3,4)5/h1-5H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMAKLGELUOABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)









![N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2734554.png)
